Gsk-lsd1

Catalog No.
S005651
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-lsd1

Product Name

Gsk-lsd1

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Synonyms

GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 

GSK-LSD1 (often supplied as a dihydrochloride salt) is a potent, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Developed in partnership with GlaxoSmithKline and validated by the Structural Genomics Consortium (SGC), it serves as a standardized chemical probe for epigenetic research. The compound covalently targets the flavin adenine dinucleotide (FAD) cofactor of LSD1, effectively blocking the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4). For procurement and assay standardization, the dihydrochloride formulation is highly practical due to its aqueous solubility (up to 20 mg/mL), which eliminates the need for organic solvents in sensitive cellular and in vivo models. Its rigorous validation makes it a reliable baseline material for high-throughput screening, target validation, and the development of next-generation epigenetic therapeutics [1].

Substituting GSK-LSD1 with older, non-selective monoamine oxidase (MAO) inhibitors, such as tranylcypromine (TCP), introduces severe confounding variables because TCP inhibits MAO-A and MAO-B at concentrations similar to or lower than those required for LSD1, masking true target-specific phenotypes [1]. Furthermore, attempting to substitute GSK-LSD1 with reversible, scaffolding-disrupting inhibitors (like SP-2509 or seclidemstat) fundamentally alters the mechanism of action; these reversible agents differentially impact the LSD1-CoREST complex and have been shown to inadvertently suppress natural killer (NK) cell metabolism and lysis capacity, an off-target effect not seen with catalytic inhibitors like GSK-LSD1 [2]. Finally, utilizing clinical-stage irreversible analogs such as GSK2879552 requires significantly higher dosing concentrations to achieve equivalent biochemical and cellular inhibition, increasing the risk of solvent-induced toxicity and off-target artifacts in precision assays [3].

Biochemical Potency: Superior Target Engagement vs. Clinical Analog GSK2879552

In direct biochemical comparisons, GSK-LSD1 demonstrates an IC50 of 16 nM against LSD1, making it 10-fold more potent than its closely related clinical analog, GSK2879552, which exhibits an IC50 of 160 nM [1]. This high binding affinity is critical for researchers needing to establish maximum target engagement at the lowest possible concentration.

Evidence DimensionLSD1 Enzymatic Inhibition (IC50)
Target Compound Data16 nM
Comparator Or BaselineGSK2879552 (160 nM)
Quantified Difference10-fold higher biochemical potency
ConditionsIn vitro HTRF biochemical assay

Procuring the more potent GSK-LSD1 allows for lower dosing in biochemical assays, minimizing solvent effects and ensuring strict target-specific engagement.

Cellular Efficacy: Sub-Nanomolar Growth Inhibition in Cancer Models

When applied to cancer cell lines, GSK-LSD1 induces profound gene expression changes and growth inhibition with an average EC50 of <5 nM [1]. In contrast, studies evaluating GSK2879552 across a panel of 20 acute myeloid leukemia (AML) cell lines reported a much higher average EC50 of 137 nM [2].

Evidence DimensionCellular Growth Inhibition (EC50)
Target Compound Data< 5 nM
Comparator Or BaselineGSK2879552 (137 nM)
Quantified Difference>27-fold greater cellular potency
ConditionsMulti-day cellular proliferation assays in AML/cancer cell lines

The sub-nanomolar cellular potency of GSK-LSD1 ensures robust phenotypic readouts at low concentrations, drastically reducing the risk of off-target cytotoxicity in cell-based assays.

Enzyme Selectivity: Elimination of MAO-A/B Confounding Variables

First-generation LSD1 inhibitors, such as tranylcypromine (TCP), are notorious for their non-selective inhibition of monoamine oxidases (MAO-A and MAO-B). GSK-LSD1 was engineered to overcome this, demonstrating >1000-fold selectivity for LSD1 over MAO-A, MAO-B, and the closely related LSD2 [1].

Evidence DimensionSelectivity Ratio (LSD1 vs. MAO-A/B)
Target Compound Data>1000-fold selective
Comparator Or BaselineTranylcypromine (Non-selective, inhibits MAO-A/B concurrently)
Quantified DifferenceComplete elimination of MAO-mediated activity at therapeutic doses
ConditionsRecombinant enzyme selectivity profiling

This selectivity profile is mandatory for procurement when researchers must cleanly attribute phenotypic changes specifically to LSD1 rather than general monoamine oxidase blockade.

Formulation and Handling: High Aqueous Solubility of the Dihydrochloride Salt

The dihydrochloride salt form of GSK-LSD1 offers excellent processability, achieving an aqueous solubility of 20 mg/mL (yielding a clear solution). This is a significant processability advantage over free-base forms or highly lipophilic experimental inhibitors that require high concentrations of DMSO or complex excipients (like Tween-80) for dissolution.

Evidence DimensionAqueous Solubility
Target Compound Data20 mg/mL in H2O
Comparator Or BaselineFree base LSD1 inhibitors (typically <1 mg/mL in H2O)
Quantified Difference>20-fold improvement in aqueous solubility
ConditionsStandard laboratory conditions (H2O at room temperature)

High aqueous solubility simplifies in vivo formulation and avoids vehicle-induced toxicity or precipitation artifacts in sensitive biological models.

Preclinical Epigenetic Assay Baselining

As an SGC-validated chemical probe, GSK-LSD1 is a benchmark material for establishing baseline LSD1-dependent gene expression (e.g., CD11b induction) and validating the performance of novel, uncharacterized LSD1 inhibitors in high-throughput screening workflows [1].

Combination Therapy Screening in Oncology

Due to its high potency and lack of MAO off-target effects, GSK-LSD1 is a standard irreversible inhibitor for evaluating synergistic drug combinations, such as pairing with all-trans retinoic acid (ATRA) or GSK3 inhibitors in acute myeloid leukemia (AML) models [2].

Tumor Immune Microenvironment Modeling

Unlike reversible scaffolding inhibitors that can inadvertently suppress natural killer (NK) cell metabolism, GSK-LSD1 cleanly inhibits catalytic activity, making it a highly specific tool for studying LSD1's role in CD8+ T cell infiltration and NK cell-mediated tumor lysis [3].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Wikipedia

GSK-LSD1

Dates

Last modified: 08-15-2023
1. Biochim Biophys Acta. 2017 Dec;1864(12):2428-2437. doi:
10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen
X(5).

Author information:
(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China.
(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry
and Molecular Biology, China.
(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.
(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: wumin@whu.edu.cn.
(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,
College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.
Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly
involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two
inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple
mammalian cell lines. The two small molecules induce accumulation of LC3II,
formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA
treatment inhibits cell proliferation through cell cycle arrest but does not
inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic
phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II
processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect
the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change
of global gene expression program, including a series of autophagy-related genes,
such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors
induce autophagy through affecting the expression of autophagy-related genes and
in a BECN1-independent manner.



2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.
eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),
Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:
(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman
School of Dental Medicine, Boston, MA, USA.
(2)Bioinformatics Program, Boston University, Boston, MA, USA.
(3)Section of Computational Biomedicine, Boston University School of Medicine,
Boston, MA, USA.
(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.
Goldman School of Dental Medicine, Boston, MA, USA.
(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,
USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a
member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that
specifically catalyzes the demethylation of mono- and di-methylated histone H3
lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately
upregulated in lung, liver, brain and esophageal cancers, where it promotes
cancer initiation, progression, and metastasis. However, unlike other
lysine-specific demethylases, the role and specific targets of LSD1 in oral
squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1
protein expression was increased in malignant OSCC tissues in a clinical tissue
microarray, and its expression correlated with progressive tumor stages. In an
orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells
promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting
that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of
LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF
signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and
vimentin expression but increased E-cadherin expression in pre-existing,
patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited
proliferation and CTGF expression in mesenchymal cells, including myoepithelial
cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed
that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,
β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal
that aberrant LSD1 activation regulates key OSCC microenvironment and EMT
promoting factors, including CTGF, LOXL4 and MMP13.

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